molecular formula C5H6ClFN2O2S B6610456 6-aminopyridine-2-sulfonyl fluoride hydrochloride CAS No. 2763777-63-3

6-aminopyridine-2-sulfonyl fluoride hydrochloride

Cat. No.: B6610456
CAS No.: 2763777-63-3
M. Wt: 212.63 g/mol
InChI Key: PSUQOYMJCYOAKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Conventionally, aliphatic sulfonyl fluorides are prepared via fluoride–chloride exchange of corresponding sulfonyl chlorides with fluoride salts . Alternatively, conversion of alkyl halides, thiols, or sultones into aliphatic sulfonyl fluorides has also been achieved through multistep sequences .


Molecular Structure Analysis

The molecular formula of 6-aminopyridine-2-sulfonyl fluoride hydrochloride is C5H6ClFN2O2S. It is characterized by a pyridine ring with an amino group and a sulfonamide group.


Chemical Reactions Analysis

The synthetic potential of the sulfonyl fluoride products has been examined by diverse transformations including SuFEx reactions and transition metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 212.63 g/mol.

Scientific Research Applications

6-APSF HCl has a wide range of scientific research applications, including enzyme inhibition, protein structure studies, and organic synthesis. It is commonly used as a reagent for the synthesis of organic compounds, such as amines, amino acids, and peptides. 6-APSF HCl is also used as a biochemical active compound to study enzyme function and protein structure. It has been used to study the structure of enzymes such as cytochrome P450, as well as to study the binding of drugs to proteins.

Mechanism of Action

6-APSF HCl acts as a reversible inhibitor of cytochrome P450 enzymes. It binds to the heme iron of the enzyme and blocks the binding site for the substrate, preventing the enzyme from catalyzing the reaction. 6-APSF HCl can also act as a competitive inhibitor of other enzymes, such as acetylcholinesterase. It binds to the active site of the enzyme and prevents the binding of the substrate, thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
6-APSF HCl has been used to study the structure and function of cytochrome P450 enzymes. It has been used to study the binding of drugs to proteins, as well as to study the inhibition of enzymes. 6-APSF HCl has also been used to study the inhibition of acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, 6-APSF HCl has been used to study the inhibition of other enzymes, such as phosphatases and proteases.

Advantages and Limitations for Lab Experiments

6-APSF HCl has several advantages for use in lab experiments. It is a relatively stable compound and can be stored for long periods of time without significant degradation. It is also a relatively inexpensive compound, making it a cost-effective reagent for synthetic and biochemical studies. However, 6-APSF HCl has some limitations for use in lab experiments. It is a relatively toxic compound and should be handled with care. It is also a relatively reactive compound, and should be handled carefully to avoid unwanted reactions.

Future Directions

6-APSF HCl has a wide range of potential applications in both synthetic and biochemical studies. Future research could focus on the development of new methods for synthesizing 6-APSF HCl, as well as the development of new methods for studying the structure and function of proteins and enzymes. Additionally, further research could focus on the development of new methods for studying the inhibition of enzymes, as well as the development of new methods for studying the binding of drugs to proteins. Finally, further research could focus on the development of new methods for studying the biochemical and physiological effects of 6-APSF HCl.

Synthesis Methods

6-APSF HCl can be synthesized in a two-step process. The first step involves the reaction of pyridine-2-sulfonyl chloride with 6-amino-pyridine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 6-aminopyridine-2-sulfonyl chloride. The second step involves the reaction of 6-aminopyridine-2-sulfonyl chloride with potassium fluoride in the presence of hydrochloric acid. This reaction results in the formation of 6-aminopyridine-2-sulfonyl fluoride hydrochloride.

Properties

IUPAC Name

6-aminopyridine-2-sulfonyl fluoride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S.ClH/c6-11(9,10)5-3-1-2-4(7)8-5;/h1-3H,(H2,7,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUQOYMJCYOAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClFN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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